molecular formula C17H24N2O B15064704 N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide CAS No. 89732-27-4

N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide

Cat. No.: B15064704
CAS No.: 89732-27-4
M. Wt: 272.4 g/mol
InChI Key: AZCKFBUFRRXYNG-UHFFFAOYSA-N
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Description

N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by a spirocyclic structure, which includes a benzamide moiety attached to a spiro[4.5]decan-4-yl group. This compound has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide typically involves the reaction of 1-methyl-1-azaspiro[4.5]decan-4-amine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The benzamide moiety can undergo substitution reactions, where the benzoyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzoyl chloride in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of pain management due to its interaction with opioid receptors.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide involves its interaction with specific molecular targets. It acts as an agonist of the μ-opioid, δ-opioid, and κ-opioid receptors, with varying affinities . The compound binds to these receptors, leading to the activation of downstream signaling pathways that mediate its biological effects. This interaction is particularly relevant in the context of pain management, where it modulates the perception of pain.

Comparison with Similar Compounds

N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and its ability to interact with multiple opioid receptors, making it a versatile compound for various applications.

Properties

CAS No.

89732-27-4

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide

InChI

InChI=1S/C17H24N2O/c1-19-13-10-15(17(19)11-6-3-7-12-17)18-16(20)14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3,(H,18,20)

InChI Key

AZCKFBUFRRXYNG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C12CCCCC2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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